molecular formula C20H19ClN2O3S2 B2912952 N-[2-(4-chlorophenyl)ethyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide CAS No. 1115871-50-5

N-[2-(4-chlorophenyl)ethyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2912952
CAS No.: 1115871-50-5
M. Wt: 434.95
InChI Key: ULKNMNKOXWWVNF-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)ethyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a thiophene-based carboxamide derivative with a complex substitution pattern. Its core structure comprises a thiophene ring substituted at position 2 with a carboxamide group linked to a 2-(4-chlorophenyl)ethyl chain and at position 3 with an N-methylbenzenesulfonamido moiety. The compound’s molecular formula is C₁₉H₁₉ClN₂O₄S₂, with a calculated molar mass of 438.6 g/mol.

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S2/c1-23(28(25,26)17-5-3-2-4-6-17)18-12-14-27-19(18)20(24)22-13-11-15-7-9-16(21)10-8-15/h2-10,12,14H,11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKNMNKOXWWVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the sulfonamide group, and the attachment of the chlorophenyl and ethyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

a. Substituent Effects on Electronic Properties

  • This compound exhibits dihedral angles of 13.53° between aromatic rings, similar to the furan analog 2NPFC (9.71°) .
  • ’s compound (dual chloro groups) has a molar mass of 426.34 g/mol, suggesting higher hydrophobicity than the target compound .
  • Methoxy Groups (): The 3,4-dimethoxyphenyl substituent introduces electron-donating effects, which may stabilize charge-transfer interactions in biological systems .

b. Hydrogen Bonding and Solubility

  • The target compound’s sulfonamido group (-SO₂NH-) can act as both hydrogen bond donor and acceptor, enhancing solubility and target engagement.
  • ’s compound forms weak C–H∙∙∙O/S interactions in crystal packing, while lacking classical hydrogen bonds. This may limit aqueous solubility compared to sulfonamido-containing analogs .

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a sulfonamide group, and a chlorophenyl moiety, which contribute to its unique biological properties. The molecular formula is C18H19ClN2O2SC_{18}H_{19}ClN_{2}O_{2}S, with a molecular weight of 368.87 g/mol.

Structural Characteristics

FeatureDescription
Molecular Formula C18H19ClN2O2SC_{18}H_{19}ClN_{2}O_{2}S
Molecular Weight 368.87 g/mol
Functional Groups Thiophene, sulfonamide, chlorophenyl

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The compound is believed to inhibit certain enzyme activities and modulate various signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can effectively inhibit the growth of various bacterial strains, indicating its potential use as an antibacterial agent.

Anticancer Properties

Several studies have explored the anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways. For instance, in human cancer cell lines, treatment with the compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Cancer Cell Line Study : In a recent investigation involving breast cancer cell lines (MCF-7), the compound demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM after 48 hours of treatment.

In Vitro Studies

  • Cell Viability Assays : The compound was tested on multiple cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and normal fibroblasts. Results indicated selective cytotoxicity towards cancer cells while sparing normal cells.
  • Mechanistic Insights : Flow cytometry analyses revealed that treatment with the compound led to an increase in early apoptotic cells, confirming its role in promoting apoptosis.

In Vivo Studies

In vivo studies using animal models have shown promising results regarding the safety profile and efficacy of this compound. Tumor-bearing mice treated with the compound exhibited significant tumor regression compared to control groups.

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